ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate is a heterocyclic compound featuring a triazolopyridine core fused with a benzoate ester. The structure includes:
- A 1,2,4-triazolo[4,3-a]pyridine scaffold substituted at position 6 with an m-tolylcarbamoyl group (aromatic carboxamide).
- An ethyl benzoate ester linked via an acetamido bridge to the triazolopyridine core.
This compound shares structural motifs with bioactive molecules targeting adenosine receptors, antioxidant systems, and enzyme inhibitors .
Properties
IUPAC Name |
ethyl 4-[[2-[6-[(3-methylphenyl)carbamoyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-3-35-24(33)17-7-10-19(11-8-17)26-22(31)15-30-25(34)29-14-18(9-12-21(29)28-30)23(32)27-20-6-4-5-16(2)13-20/h4-14H,3,15H2,1-2H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFAFMLRSKXPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate (CAS Number: 1226454-44-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant case studies.
Compound Overview
- Molecular Formula : C25H23N5O5
- Molecular Weight : 473.5 g/mol
- Structure : The compound features a triazole ring fused with a pyridine moiety and is substituted with various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring and subsequent acylation processes. The detailed synthetic pathway can be referenced from specialized chemical literature focusing on triazole derivatives.
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to this compound. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values indicate significant cytotoxic effects at low concentrations, suggesting potent antitumor activity .
The proposed mechanism by which this compound exerts its effects includes:
- Inhibition of c-Met Kinase : This compound has been shown to inhibit c-Met kinase activity at nanomolar concentrations (IC50 = 48 nM), which is crucial in tumor growth and metastasis .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells as evidenced by Annexin V-FITC/PI staining assays.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antitumor Efficacy : A study demonstrated that derivatives of triazolo-pyridine exhibited potent antitumor effects against multiple cell lines with varying IC50 values indicating their effectiveness .
- Comparative Analysis : In comparative studies with standard chemotherapeutic agents like Cisplatin, triazole derivatives showed superior activity against specific cancer types .
Scientific Research Applications
Structure and Formula
- IUPAC Name : Ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate
- Molecular Formula : C₁₉H₁₈N₄O₃
- Molecular Weight : 350.37 g/mol
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects. Research indicates that compounds with similar structural motifs exhibit:
- Anticancer Activity : Studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The incorporation of the pyridine ring often enhances the compound's ability to combat bacterial infections.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of triazole-pyridine derivatives and found that specific substitutions led to significant cytotoxicity against various cancer cell lines. The ethyl ester functionality was noted to enhance bioavailability and cellular uptake.
Agricultural Chemistry
The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide. The triazole moiety is known for its fungicidal properties.
Case Study: Fungicidal Activity
Research conducted by agricultural scientists demonstrated that derivatives similar to this compound exhibited effective antifungal activity against pathogens affecting crops like wheat and corn. Field trials indicated a reduction in disease incidence when applied at optimal concentrations.
Material Science
The compound's unique chemical structure also positions it as a candidate for use in material sciences, particularly in the development of polymers with enhanced properties.
Data Table: Polymer Applications
| Application | Description |
|---|---|
| Coatings | Improved durability and resistance to environmental factors |
| Composites | Enhanced mechanical properties when incorporated into polymer matrices |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped by core scaffold, substituents, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Core Scaffold Diversity: The target compound’s triazolopyridine core is distinct from pyridazine (I-6230) or tetrahydroquinazolinone (G953-0241) scaffolds. Triazolopyridines are known for enzyme inhibition (e.g., phosphodiesterases) and receptor binding . The triazolo[4,3-a]pyrazine derivative () shares a fused triazole ring but lacks the pyridine moiety, instead incorporating a pyrazine ring for antioxidant activity .
Ethyl benzoate esters are common in prodrug design, as seen in I-6230 and G953-0241, to improve oral bioavailability .
Biological Implications: Adenosine Receptor Binding: Compounds like I-6230 (pyridazine-based) are designed for adenosine A₂A/A₂B receptor modulation, while triazolopyridines (e.g., P047-0184) may target kinases or phosphodiesterases . Antioxidant Activity: The triazolo[4,3-a]pyrazine derivative () demonstrates how antioxidant moieties (e.g., 3,5-di-tert-butyl-4-hydroxybenzamide) can be conjugated to triazole cores for oxidative stress mitigation .
Synthetic Feasibility: The target compound’s synthesis likely parallels methods for triazolopyridine derivatives, such as coupling 2-(3-oxo-triazolopyridinyl)acetic acid with ethyl 4-aminobenzoate under cesium carbonate catalysis (analogous to ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
